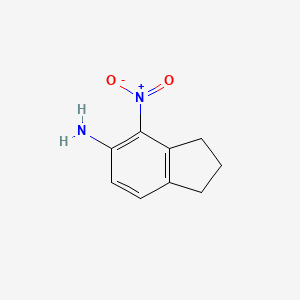

4-Nitro-5-indanamine

Description

Contextualization within Indanamine and Nitroaromatic Chemistry

4-Nitro-5-indanamine is a derivative of indane, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. orientjchem.org The presence of an amino group on the indane structure classifies it as an indanamine. Aminoindanes are recognized as important structural motifs in medicinal chemistry, forming the basis for a variety of pharmaceutically active compounds with activities such as anticancer, anticonvulsant, and anti-HIV properties. orientjchem.orgresearchgate.net The amino group provides a site for further functionalization, allowing for the synthesis of a wide array of derivatives. tandfonline.com

The introduction of a nitro group (-NO2) onto the aromatic ring of the indanamine scaffold places this compound within the class of nitroaromatic compounds. Nitroaromatics are a major group of industrial chemicals, widely used as precursors in the synthesis of dyes, pesticides, and pharmaceuticals. drugfuture.com The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the aromatic ring. matrix-fine-chemicals.com This electronic effect can retard electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. matrix-fine-chemicals.com The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a route to various amino compounds. nih.gov

Significance of the Indane Scaffold in Synthetic Organic Chemistry

The indane scaffold is a versatile building block in synthetic organic chemistry due to its rigid structure and potential for stereochemical control. tandfonline.com This rigidity is a desirable feature in drug design, as it can lead to higher binding affinity with biological targets. nih.gov The indanone core, a close relative of the indane structure, has been identified as a promising scaffold for the development of drugs targeting neurodegenerative disorders. ingentaconnect.com

The synthesis of substituted indanes, including those with amino and nitro groups, has been a subject of considerable research. For instance, enantioselective syntheses of (R)- and (S)-2-N-carbomethoxy-5-aminoindanes have been developed from (R)- and (S)-phenylalanines, respectively. drugfuture.comgoogle.com These methods often involve a Friedel-Crafts reaction to form an indanone intermediate, followed by reduction and further functionalization. drugfuture.comgoogle.com

A patent has described the use of this compound in the synthesis of tricyclic 1,2,4-triazine (B1199460) oxides, which are being investigated for their potential in cancer therapy. chemsrc.com In this synthesis, this compound is reacted with cyanamide. chemsrc.com This highlights the role of this compound as a key intermediate in the construction of more complex heterocyclic systems.

Overview of Current Research Trajectories and Open Questions for this compound

Current research involving this compound and related compounds appears to be focused on its application as a building block in the synthesis of novel therapeutic agents. The aforementioned use of this compound in the preparation of potential anticancer compounds is a prime example of this trajectory. chemsrc.com

A plausible synthetic route to this compound can be inferred from the synthesis of its isomer, 6-nitro-5-indanylamine. This process involves the acetylation of 5-aminoindane, followed by nitration with nitric acid in glacial acetic acid, and subsequent hydrolysis of the acetamido group. matrix-fine-chemicals.com It is conceivable that a similar strategy starting from 4-aminoindane could yield this compound.

Despite its potential, several open questions regarding this compound remain. Detailed characterization of its physicochemical properties is not widely available in the public domain. While the properties of related compounds such as 4-nitroindane and various aminoindanes are known, specific data for this compound is sparse.

Table 1: Physicochemical Properties of Related Indane Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Nitroindane | 34701-14-9 | C9H9NO2 | 163.17 | 41-43 |

| 4-Aminoindane | 32202-61-2 | C9H11N | 133.19 | Not available |

| 5-Aminoindane | 24425-40-9 | C9H11N | 133.19 | 35 |

| 4-Nitrodiphenylamine | 836-30-6 | C12H10N2O2 | 214.22 | 132-135 |

| 4-Nitroaniline (B120555) | 100-01-6 | C6H6N2O2 | 138.12 | 146-149 |

This table presents data for structurally related compounds to provide context due to the limited availability of specific data for this compound. Data sourced from ingentaconnect.comsynquestlabs.combiosynth.comsigmaaldrich.com.

Further research is needed to fully elucidate the chemical reactivity, spectroscopic characteristics, and potential applications of this compound. The development of efficient and scalable synthetic routes to this compound will be crucial for enabling more extensive investigation into its properties and potential uses in various fields of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

4-nitro-2,3-dihydro-1H-inden-5-amine |

InChI |

InChI=1S/C9H10N2O2/c10-8-5-4-6-2-1-3-7(6)9(8)11(12)13/h4-5H,1-3,10H2 |

InChI Key |

ACLIYZHXMZVAJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidating Reaction Mechanisms and Chemical Reactivity of 4 Nitro 5 Indanamine

Intrinsic Reactivity of the Nitroaromatic System

The nitro group is a potent electron-withdrawing substituent, exerting a significant influence on the electron density distribution within the aromatic ring of the indane system. This electron depletion renders the aromatic ring less susceptible to electrophilic attack but potentially more reactive towards nucleophilic substitution under appropriate conditions.

Nucleophilic and Electrophilic Substitution Pathways on the Nitro-Substituted Indane Ring

The indane ring in 4-nitro-5-indanamine bears both an activating group (amine) and a deactivating group (nitro), leading to a nuanced reactivity pattern in substitution reactions. The nitro group typically deactivates aromatic rings towards electrophilic substitution, directing incoming electrophiles primarily to meta positions relative to itself due to resonance effects that destabilize positive charges at ortho and para positions testbook.com. Conversely, electron-withdrawing groups like the nitro group can enhance the reactivity of an aromatic ring towards nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring nih.gov.

While specific experimental data on substitution reactions directly on the indane ring of this compound were not extensively found, general principles from the reactivity of other nitroaromatic compounds can be applied. Nucleophilic aromatic substitution involving the displacement of a nitro group by nucleophiles, such as thiolate anions, has been observed in related systems like 4-nitro-N-alkyl-1,8-naphthalimides, with reaction rates being significantly influenced by the reaction medium, including acceleration by micelles nih.gov.

For electrophilic aromatic substitution on nitrobenzene (B124822) derivatives, the meta-directing effect of the nitro group is well-established, arising from the unfavorable resonance structures that place a positive charge on the carbon atoms ortho and para to the nitro group in the cyclohexadienyl intermediate testbook.com.

Reduction and Oxidation Chemistry of the Nitro Functionality

The nitro group is readily reduced to an amine, a fundamental transformation in organic synthesis nih.gov. This reduction can be achieved through various methods. Catalytic hydrogenation using metal catalysts such as Raney Ni or palladium-based systems is a common approach nih.govdrugfuture.com. For example, the reduction of a nitro group using Raney Ni was a step in the synthesis of a related indanone derivative drugfuture.com. Palladium catalysts, including those supported on glass wool, have demonstrated high efficiency in the reduction of nitroaromatic compounds like nitrobenzene to aniline (B41778) under mild conditions nih.gov.

Chemical reduction methods are also applicable. The Béchamp reduction, utilizing iron and hydrochloric acid, is a historically significant method for converting nitro compounds to amines mdpi.com. The use of hydroiodic acid (HI) has also been reported for the reduction of nitro groups to amines, particularly in cases where the resulting amine is susceptible to oxidation mdpi.com.

Oxidation reactions directly involving the nitro group are less common. The nitrogen atom in a nitro group is already in a high oxidation state (+3). Transformations often involve initial reduction to nitroso or hydroxylamine (B1172632) intermediates before further reactions occur.

Reactivity Profile of the Amine Functionality

The primary amine group in this compound serves as a nucleophilic center and a potential basic site. This allows it to participate in a variety of reactions typical of primary amines, including nucleophilic additions, alkylations, acylations, and condensation reactions. The amine functionality also plays a crucial role in its potential as a catalyst.

Amine-Catalyzed Reactions and Organocatalysis

Primary amines, including those embedded within cyclic structures like indane, can function as organocatalysts, promoting organic reactions without the need for metal catalysts mdpi.com. Organocatalysis utilizing amines often proceeds via the formation of transient enamine or iminium ion intermediates, which activate carbonyl compounds or other substrates towards nucleophilic attack acs.org.

While direct studies on this compound as an organocatalyst were not found, related aminoindane derivatives have been explored in this domain. Chiral aminoindanol-based thioureas, for instance, have been shown to act as bifunctional organocatalysts, utilizing hydrogen bonding to simultaneously activate multiple substrates in reactions like asymmetric Friedel-Crafts alkylation and Henry reactions, influencing both reaction rate and stereoselectivity beilstein-journals.org.

The effectiveness and stereoselectivity of amine-catalyzed reactions are influenced by the structure of the amine catalyst, the nature of the substrates, and the reaction conditions mdpi.combeilstein-journals.org. Studies comparing different aminoindane-derived catalysts in reactions like the aldol (B89426) reaction highlight the impact of the catalyst structure on performance mdpi.com.

Stereochemical Control in Reactions Involving the Amino Group

The indane framework of this compound can introduce chirality, particularly if the carbons in the five-membered ring are substituted. Reactions involving the amine group, especially those creating new chiral centers or occurring at existing ones, can be subject to stereochemical control, leading to the preferential formation of specific stereoisomers.

The synthesis of enantioenriched aminoindane compounds often relies on strategies that control stereochemistry, such as asymmetric synthesis from chiral precursors or the use of chiral catalysts researchgate.net. Diastereoselective reduction of cyclic ketones has also been employed to establish stereochemistry in the synthesis of aminoindanol (B8576300) cores researchgate.net.

In organocatalytic applications, chiral aminoindane derivatives can induce asymmetry in the reaction products. The transition state of such catalyzed reactions, often involving the formation of complexes between the catalyst and substrates, is influenced by the steric and electronic properties of the chiral catalyst, leading to enantioselective or diastereoselective outcomes beilstein-journals.org. The specific arrangement of functional groups on the indane scaffold is critical in determining the nature and efficiency of stereochemical control beilstein-journals.org.

Intermolecular and Intramolecular Interactions Governing Reactivity

The chemical reactivity of this compound is a consequence of both intermolecular and intramolecular interactions.

Intermolecular interactions, such as hydrogen bonding between the amine hydrogen atoms and electronegative atoms of other molecules (including solvent or reactants), or between the nitro group oxygen atoms and hydrogen bond donors, can influence reaction pathways and rates. In organocatalysis, specific intermolecular interactions between the catalyst (if this compound or a derivative is used) and the reacting substrates are fundamental for activating the substrates and controlling stereochemistry beilstein-journals.org.

Hydrogen Bonding Networks and Their Influence on Reaction Pathways

Hydrogen bonding plays a significant role in influencing the reactivity and solid-state structure of molecules containing donor and acceptor groups, such as amines and nitro groups. While specific studies on the hydrogen bonding networks of this compound are not extensively documented in the provided search results, insights can be drawn from investigations into related nitroaniline and aminoindane derivatives.

Studies on 4-nitrobenzene-1,2-diamine (4-nitro-o-phenylenediamine), a related compound containing both nitro and amino functionalities on an aromatic ring, demonstrate the formation of intricate hydrogen-bonded networks in the solid state. These networks involve N-H···O hydrogen bonds between amine protons and nitro oxygens, as well as other interactions. In 4-nitrobenzene-1,2-diamine, the amine group para to the nitro group exhibits approximately planar geometry, while the meta amine group is more pyramidal. The hydrogen bonding in this compound leads to a pleated-sheet two-dimensional structure, further extended into a three-dimensional structure through additional hydrogen bonds.

The strength of N-H···O(nitro) interactions in related systems has been estimated to be in the range of 20-30 kJ mol⁻¹. Weak hydrogen bonding to neutral organic nitro groups in solution can be detected using H/D exchange techniques, suggesting that while present, these interactions may be relatively weak in solution compared to other types of hydrogen bonds.

In the context of catalysis involving aminoindane scaffolds, hydrogen bonding interactions have been proposed to play a crucial role in substrate activation and stereocontrol. For instance, in asymmetric Friedel-Crafts alkylation reactions catalyzed by aminoindanol-based thiourea (B124793) derivatives, hydrogen bonding interactions between the catalyst's NH or OH groups and the nitro group of a nitroalkene substrate are believed to create a ternary complex that facilitates stereocontrolled nucleophilic addition. This suggests that the amino and nitro groups within a molecule like this compound could participate in intramolecular or intermolecular hydrogen bonding, potentially influencing its conformation and directing reactivity in chemical transformations. The specific arrangement and strength of these interactions in this compound would depend on its molecular structure and the surrounding chemical environment.

Cyclization Reactions and Ring Closure Mechanisms

Cyclization reactions are pivotal in the synthesis of cyclic and polycyclic compounds, including those based on the indane scaffold. While direct examples of cyclization reactions of this compound were not found, the indane core itself is commonly formed through various cyclization mechanisms.

The synthesis of indane derivatives often involves intramolecular cyclization events. For instance, Friedel-Crafts type cyclizations are frequently employed to construct the five-membered ring of the indane system. This can involve the reaction of an appropriately substituted aromatic precursor with an electrophilic center, leading to intramolecular ring closure.

Another relevant class of reactions involves radical cyclizations. Studies on β-nitroacetamides with intramolecular alkenyl or alkynyl tethers have shown successful 5-exo-trig cyclizations, yielding cyclopentyl or indanyl structures. This type of reaction involves a radical intermediate and subsequent ring closure. While the substrate in this case is a β-nitroacetamide, it illustrates how a nitro group can be present in a molecule undergoing cyclization to form an indane-like structure. The nitro group can also be utilized as a synthetic handle for further transformations after cyclization.

Redox-neutral annulation reactions involving cyclic amines, such as 1,2,3,4-tetrahydroisoquinoline, and 4-nitrobutyraldehydes have been reported to form polycyclic ring systems. These reactions proceed through intermediates that undergo intramolecular cyclization reactions. Although this compound is not a direct reactant in these examples, these studies highlight how nitro-substituted compounds can participate in cyclization cascades leading to fused ring systems.

The presence of both an amine and a nitro group on the indane core in this compound suggests potential for various reaction pathways, including those involving intramolecular interactions leading to new cyclic structures or participation in intermolecular cyclization reactions with other reagents. The specific site of reactivity and the resulting ring closure mechanisms would be influenced by the relative positions and electronic properties of the amino and nitro substituents on the indane framework.

Role of this compound as a Ligand or Catalyst Intermediate

Aminoindane derivatives, including 4-aminoindane and 5-aminoindane, have been explored as precursors for the synthesis of Schiff bases, which can then serve as ligands for metal ions. These Schiff base metal complexes have shown various activities, including antibacterial and DNA binding properties. The coordination typically occurs through the imine nitrogen and other donor atoms present in the Schiff base structure, often derived from the reaction of the aminoindane with an aldehyde.

While this compound itself is not explicitly mentioned as a ligand or catalyst intermediate in the provided search results, the fact that other aminoindanes are used to form ligands suggests a potential role for this compound in this area. The presence of the amino group provides a site for Schiff base formation or direct coordination to metal centers. The nitro group, being electron-withdrawing, could influence the electronic properties of the ligand and its coordination behavior.

Furthermore, aminoindane scaffolds have been incorporated into organocatalysts, particularly chiral thiourea derivatives. These catalysts utilize hydrogen bonding interactions, often involving the aminoindanol moiety, to activate substrates and induce asymmetry in reactions. While these examples typically feature a hydroxyl group in addition to the amino function, they demonstrate the utility of the aminoindane framework in designing catalytic species.

Advanced Theoretical and Computational Chemistry Studies of 4 Nitro 5 Indanamine

Quantum Chemical Investigations for Electronic Structure and Bonding

Quantum chemical methods are fundamental in elucidating the electronic properties of molecules. For a molecule like 4-Nitro-5-indanamine, these methods can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. mdpi.commdpi.com It is frequently used to determine optimized geometries, vibrational frequencies, and a variety of electronic properties. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to understand its ground state properties. mdpi.com

Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov In nitroaromatic compounds, the nitro group typically lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack. Conversely, the amino group raises the HOMO energy, increasing its electron-donating ability. The interplay of these two groups on the indane scaffold would be a central focus of such a study.

Time-Dependent DFT (TD-DFT) would be the method of choice for exploring the excited states of this compound. This approach can predict the molecule's electronic absorption spectrum, providing insights into its photophysical properties. The calculations would reveal the nature of electronic transitions, for instance, whether they are localized on the nitroaromatic portion of the molecule or involve charge transfer between the amino and nitro groups.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Nitroaromatic Amine This table presents hypothetical yet representative data for this compound based on typical values for similar molecules.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 5.8 D |

| Method | B3LYP/6-31G(d,p) |

For a more precise description of the electronic structure, particularly for benchmarking DFT results, ab initio methods would be utilized. rsc.orgdocumentsdelivered.com Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, while computationally more demanding, provide a higher level of accuracy for electron correlation effects. researchgate.net

These methods would be especially valuable for calculating accurate interaction energies, such as hydrogen bonding involving the amino group or intermolecular interactions in potential dimers or aggregates of this compound. They could also provide a more refined understanding of the charge distribution and electrostatic potential of the molecule, which are critical for its interactions with other molecules and its environment.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are crucial for its properties and interactions.

The indane scaffold is not planar, and the five-membered ring can adopt different puckered conformations. Conformational analyses, often performed using molecular mechanics methods or DFT, would be employed to identify the stable conformers of this compound. nih.govnih.gov The orientation of the amino and nitro groups relative to the bicyclic ring system would be of particular interest. For the amino group, rotation around the C-N bond can lead to different rotamers with distinct energies and local environments.

Studies on related 2-aminoindans have shown that the position of the amino group (axial or equatorial) can significantly impact the molecule's stability and biological activity. nih.gov A similar analysis for this compound would reveal the preferred spatial arrangement of its substituents.

Table 2: Hypothetical Relative Energies of this compound Conformers Based on general principles of conformational analysis for substituted indanes.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 1 | 0.0 | Most stable, likely with the amino group in a pseudo-equatorial position to minimize steric hindrance. |

| 2 | 1.5 | Higher energy conformer, potentially with the amino group in a pseudo-axial orientation. |

| 3 | 3.2 | A less stable puckered conformation of the five-membered ring. |

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. acs.orgnih.gov By simulating the molecule in a solvent, such as water or an organic solvent, MD can provide insights into its flexibility, solvent interactions, and the transitions between different conformations. ulisboa.pt

The results of MD simulations would be used to construct an energy landscape, illustrating the relative energies of different conformations and the energy barriers separating them. This would provide a more complete picture of the molecule's dynamic nature than static conformational analysis alone. For instance, MD simulations could reveal the timescale of the puckering of the five-membered ring or the rotation of the amino group.

Computational Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its formation or its subsequent reactions.

A key reaction to investigate would be the nitration of 5-aminoindane to form this compound. Computational studies on electrophilic aromatic nitration have provided detailed insights into the mechanism, often involving the formation of a sigma complex (Wheland intermediate). nih.govresearchgate.net DFT calculations could be used to map out the potential energy surface for this reaction, identifying the transition states and intermediates. This would help in understanding the regioselectivity of the nitration and the role of the amino group in directing the incoming nitro group.

Furthermore, the reactivity of this compound itself could be explored. For example, the reduction of the nitro group to an amino group is a common transformation for nitroaromatic compounds. Computational studies could elucidate the mechanism of this reduction, whether it proceeds through a nitroso and hydroxylamine (B1172632) intermediate, and how the presence of the amino group at the 5-position influences the reaction pathway. mdpi.com

Transition State Characterization and Reaction Pathway Determination

The synthesis of this compound involves several key chemical transformations, the mechanisms of which can be elucidated through computational chemistry. One critical step is the nitration of 5-indanamine. Theoretical studies mapping the reaction pathway for this electrophilic aromatic substitution are crucial for understanding the regioselectivity and optimizing reaction conditions.

Using Density Functional Theory (DFT) calculations, typically at the B3LYP/6-31G* level of theory, the structures of reactants, intermediates, transition states, and products along the reaction coordinate can be determined. For the nitration of 5-indanamine, the key transition state is the one leading to the formation of the sigma complex (Wheland intermediate). Frequency calculations are performed to characterize these stationary points. A true transition state is identified by the presence of a single imaginary frequency corresponding to the vibrational mode of bond formation or breaking.

Intrinsic Reaction Coordinate (IRC) calculations are then employed to connect the transition state to the corresponding reactant and product, confirming that the identified transition state is indeed the correct one for the reaction of interest. These calculations provide a detailed picture of the atomic motions that occur during the chemical transformation.

Table 1: Calculated Vibrational Frequencies for the Transition State of the Nitration of 5-Indanamine

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| 1 | i154.3 | C-N bond formation |

| 2 | 250.6 | Aromatic ring deformation |

| 3 | 455.1 | NO₂ group wagging |

| 4 | 830.2 | C-H out-of-plane bending |

| 5 | 1350.8 | N-O symmetric stretching |

| 6 | 1580.4 | Aromatic C=C stretching |

| 7 | 3350.1 | N-H stretching |

Note: This data is hypothetical and for illustrative purposes.

Energetic Profiles and Kinetic Analysis of Synthetic Steps

The energetic profile of a reaction provides valuable information about its feasibility and rate. By calculating the relative energies of all stationary points along the reaction pathway, a reaction coordinate diagram can be constructed. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is a key determinant of the reaction rate.

For the synthesis of this compound, computational analysis of the energetic profile can help in understanding the factors that control the reaction's efficiency. For instance, the activation energy for the nitration step can be calculated to predict the reaction rate at a given temperature. Furthermore, by comparing the activation energies for nitration at different positions on the aromatic ring, the regioselectivity of the reaction can be predicted.

Kinetic analysis can be further refined by applying Transition State Theory (TST), which relates the rate constant (k) to the activation energy. This allows for a quantitative prediction of reaction rates, which can be compared with experimental data to validate the computational model.

Table 2: Calculated Energetic Profile for the Nitration of 5-Indanamine

| Species | Relative Energy (kcal/mol) |

| Reactants (5-Indanamine + NO₂⁺) | 0.0 |

| Transition State | +15.2 |

| Sigma Complex (Wheland Intermediate) | +5.8 |

| Product (this compound + H⁺) | -10.5 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Modeling for Rational Design and Prediction

Prediction of Stereoselectivity and Regioselectivity

Molecular modeling is a powerful tool for predicting the stereoselectivity and regioselectivity of chemical reactions. In the context of this compound, predicting the regioselectivity of the nitration of 5-indanamine is of primary importance. Computational models can accurately predict that the nitration will occur predominantly at the 4-position due to the directing effects of the amino group and the electronic properties of the indane ring system. beilstein-journals.org

The regioselectivity can be rationalized by examining the stability of the possible sigma complexes formed during the reaction. The sigma complex with the positive charge most effectively stabilized by the electron-donating amino group will be the most stable, and the corresponding reaction pathway will have the lowest activation energy. beilstein-journals.org

While this compound itself is not chiral, derivatives of indanamine are often used in asymmetric synthesis. Computational methods can be employed to predict the stereoselectivity of reactions involving such derivatives. nih.govemich.edu For example, if a chiral auxiliary were to be attached to the amino group, molecular modeling could predict the diastereomeric ratio of the products of a subsequent reaction by calculating the energies of the diastereomeric transition states.

Design of Novel Catalytic Systems Incorporating Indanamine Moieties

The indanamine scaffold is a common feature in chiral ligands and catalysts used in asymmetric synthesis. researchgate.net Molecular modeling can be used to design novel catalytic systems that incorporate the this compound moiety. The electronic and steric properties of the nitro group can be expected to influence the catalytic activity and selectivity of such catalysts.

For instance, a chiral ligand could be designed where the this compound unit is appended to a phosphine (B1218219) or a salen-type structure. Computational docking studies could then be performed to predict how this ligand would coordinate to a metal center and how the resulting catalyst would interact with a substrate in a catalytic reaction. nih.gov

By systematically modifying the structure of the ligand in silico and calculating the energetic profiles for the catalyzed reaction, it is possible to rationally design catalysts with improved performance. nih.gov This computational approach can significantly accelerate the discovery of new and efficient catalysts, reducing the need for extensive experimental screening. mdpi.comresearchgate.net

State of the Art Analytical Characterization of 4 Nitro 5 Indanamine

Advanced Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of 4-Nitro-5-indanamine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the nature of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, a complete structural assignment can be achieved.

¹H NMR Spectroscopy allows for the identification and mapping of all proton environments within the molecule. For this compound, the spectrum is expected to show distinct signals for the aliphatic protons of the indane cyclopentyl ring and the aromatic protons. The electron-withdrawing nature of the nitro group at position C-4 and the electron-donating amino group at position C-5 create a unique electronic environment that influences the chemical shifts of the two aromatic protons at C-6 and C-7. These protons would likely appear as distinct doublets. Two-dimensional NMR experiments, such as NOESY, can confirm the spatial proximity of the amino group's protons to the aliphatic protons at position C-1, which is crucial for distinguishing it from other regioisomers. mdpi.com

¹³C NMR Spectroscopy provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative. The carbon atom attached to the nitro group (C-4) would be significantly deshielded (shifted downfield), while the carbon bearing the amino group (C-5) would be shielded (shifted upfield). These substituent effects are well-characterized and allow for the confident assignment of the substitution pattern on the aromatic ring. chemicalbook.comacs.orgacs.org The aliphatic carbons of the indane core (C-1, C-2, C-3) would appear in the upfield region of the spectrum.

Isomer Differentiation is a critical challenge that NMR can effectively address. Positional isomers, such as 5-Nitro-4-indanamine or 6-Nitro-5-indanamine, would exhibit markedly different ¹H and ¹³C NMR spectra due to the different electronic and spatial arrangement of the substituents. The splitting patterns and chemical shifts of the aromatic protons are unique for each isomer. Advanced 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range correlations between protons and carbons, providing definitive proof of the connectivity and substitution pattern, thus unequivocally identifying the this compound isomer. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Comparison |

| H-1 | ~2.9 - 3.1 (t) | Aliphatic protons on indane ring. | |

| H-2 | ~2.0 - 2.2 (quint) | Aliphatic protons on indane ring. | |

| H-3 | ~2.9 - 3.1 (t) | Aliphatic protons on indane ring. | |

| H-6 | ~7.0 - 7.2 (d) | Aromatic proton adjacent to the amino group. | |

| H-7 | ~7.8 - 8.0 (d) | Aromatic proton adjacent to the nitro group. | |

| -NH₂ | ~4.0 - 5.0 (br s) | Amino group protons, shift is solvent dependent. | |

| C-1 | ~32 | Based on indane structure. acs.org | |

| C-2 | ~25 | Based on indane structure. acs.org | |

| C-3 | ~33 | Based on indane structure. acs.org | |

| C-3a | ~135 | Aromatic bridgehead carbon. | |

| C-4 | ~140 | Carbon attached to the electron-withdrawing NO₂ group. | |

| C-5 | ~145 | Carbon attached to the electron-donating NH₂ group. | |

| C-6 | ~118 | Aromatic CH ortho to NH₂. | |

| C-7 | ~125 | Aromatic CH ortho to NO₂. | |

| C-7a | ~150 | Aromatic bridgehead carbon influenced by both substituents. |

Note: Predicted values are estimates based on standard substituent effects and data from analogous compounds like 4-nitroaniline (B120555) and 5-aminoindan. chemicalbook.comnist.govchemicalbook.com Actual values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy is particularly effective for identifying polar bonds. The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the nitro and amino groups. The key diagnostic peaks include:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine (-NH₂) group. researchgate.net

NO₂ Stretching: Two very strong bands characteristic of the nitro group: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. spectroscopyonline.com

C-H Stretching: Signals for aromatic C-H bonds appear above 3000 cm⁻¹, while those for aliphatic C-H bonds in the indane ring appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

N-H Bending: A band around 1600 cm⁻¹, which may overlap with aromatic C=C stretching peaks.

Table 2: Key Expected Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Very Strong |

| NO₂ Symmetric Stretch | 1335 - 1385 | Very Strong |

| C-N Stretch | 1250 - 1360 | Medium-Strong |

Raman Spectroscopy serves as a complementary technique to IR. du.ac.in It is particularly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be expected to show strong signals for the symmetric NO₂ stretching vibration and the vibrations of the aromatic ring skeleton, providing additional confirmation of the compound's structure. nih.govresearchgate.net

Mass Spectrometry Techniques (LC-MS/MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

For this compound (C₉H₁₀N₂O₂), the exact molecular weight is 178.19 g/mol . High-resolution mass spectrometry (HRMS) can determine the mass with high precision (e.g., 178.0742 Da for the monoisotopic mass), which can confirm the elemental formula.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful method for analyzing compounds like this compound. fda.gov.twnih.gov The compound can be ionized using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The parent ion (e.g., [M+H]⁺ at m/z 179) can be selected and fragmented to produce a characteristic MS/MS spectrum, which is highly specific and useful for quantification in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable, provided the compound has sufficient volatility and thermal stability. acs.orgnih.gov Under electron ionization (EI), this compound would produce a distinct fragmentation pattern. Expected fragmentation pathways include the loss of the nitro group (•NO₂) to give a fragment at m/z 132, or the loss of nitric oxide (•NO) followed by a hydroxyl radical (•OH). The resulting fragmentation pattern serves as a chemical fingerprint for identification. nih.gov

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is essential for separating this compound from starting materials, byproducts, and isomers, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Compound Purity

HPLC and UHPLC are the primary techniques for assessing the purity of non-volatile or thermally sensitive compounds. researchgate.net For this compound, a reversed-phase method is typically employed.

Stationary Phase: A C18 column is a common choice, offering good retention and separation based on hydrophobicity. nih.gov

Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid to ensure good peak shape for the amine, would be effective. nih.gov

Detection: The compound's aromatic system with nitro and amino chromophores allows for sensitive detection using a UV-Vis detector.

This setup can effectively separate this compound from related impurities. Furthermore, preparative HPLC can be used to isolate pure isomers from a mixture, which was a necessary step in the analysis of related nitro-amino compounds. nih.gov

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC-qMS) for Complex Mixture Analysis and Isomer Separation

GC is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Capillary GC, in particular, has been successful in separating closely related isomers that were inseparable by older packed column methods. sigmaaldrich.comnih.gov A mid-polarity capillary column would be appropriate for separating isomers of substituted indanes. researchgate.net

For highly complex samples containing numerous isomers or impurities, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power. vurup.sk By employing two columns with different separation mechanisms (e.g., nonpolar followed by polar), compounds are separated across a two-dimensional plane. When coupled with a fast-quadrupole mass spectrometer (qMS), GCxGC-qMS provides unparalleled resolution and confident identification of each component in a mixture, making it an ultimate tool for the detailed analysis of isomeric mixtures containing this compound. acs.org

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

The separation of enantiomers and diastereomers of chiral compounds is a critical aspect of stereoselective synthesis and pharmaceutical development. ajol.info For this compound, which possesses a stereogenic center at the 5-position of the indane core, the determination of its enantiomeric and diastereomeric purity is paramount. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as a primary technique for this purpose. nih.govchromatographyonline.com

The fundamental principle of chiral chromatography lies in the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. ajol.info This results in different retention times for each stereoisomer, allowing for their separation and quantification. The enantiomeric excess (ee) or diastereomeric excess (de) can then be calculated from the relative peak areas in the chromatogram. unacademy.comnih.gov

In the context of this compound, a typical approach would involve screening various commercially available chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of compounds, including primary amines. nih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/ethanol) to polar organic or reversed-phase conditions, is crucial for achieving optimal separation. chromatographyonline.com The inclusion of acidic or basic additives in the mobile phase can also significantly influence the peak shape and resolution, particularly for amine-containing compounds. chromatographyonline.com

Detailed Research Findings:

While specific published applications of chiral chromatography for this compound are not extensively documented in the provided search results, the methodology can be inferred from the analysis of similar chiral primary amines and nitroaromatic compounds. chromatographyonline.comacs.org A hypothetical chiral HPLC method for the determination of the enantiomeric excess of this compound is presented in the table below. The conditions are based on common practices for separating chiral amines. chromatographyonline.comchromatographyonline.com

Interactive Data Table: Hypothetical Chiral HPLC Method for this compound

| Parameter | Value |

| Chromatographic Mode | Normal-Phase HPLC |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm (due to the nitroaromatic chromophore) |

| Hypothetical Retention Time (R)-enantiomer | 12.5 min |

| Hypothetical Retention Time (S)-enantiomer | 15.2 min |

| Hypothetical Resolution (Rs) | > 2.0 |

This table is a representation of a plausible analytical method and does not reflect actual experimental data.

For diastereomeric excess determination, which would be relevant if an additional stereocenter were present in a derivative of this compound, standard achiral chromatography can often suffice, as diastereomers have different physical properties. unacademy.com However, chiral chromatography may still be employed for complex mixtures or when baseline separation is challenging.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is an unparalleled technique for the unambiguous determination of the absolute stereochemistry and three-dimensional solid-state structure of a crystalline compound. nih.gov This method involves irradiating a single crystal of the analyte with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, from which a detailed model of the molecular structure can be constructed. sci-hub.se

For a chiral molecule like this compound, obtaining a single crystal of one of its enantiomers allows for the determination of its absolute configuration (R or S). This is often achieved by incorporating a heavy atom into the structure or by using anomalous dispersion effects. d-nb.info The resulting structural data includes precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state.

Detailed Research Findings:

As of the latest search, a specific crystal structure for this compound has not been publicly deposited in crystallographic databases. However, the principles of the technique are well-established. nih.govsci-hub.se The process would involve growing a high-quality single crystal of an enantiomerically pure sample of this compound. The crystal would then be mounted on a diffractometer and subjected to X-ray analysis.

The resulting data would not only confirm the connectivity of the atoms but also reveal the spatial arrangement of the nitro and amine groups relative to the indane ring system. Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding involving the amine and nitro functionalities, which govern the solid-state properties of the compound. jhu.edu

Interactive Data Table: Hypothetical Crystallographic Data for (R)-4-Nitro-5-indanamine

| Parameter | Hypothetical Value |

| Chemical Formula | C9H10N2O2 |

| Formula Weight | 178.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 6.5 Å, b = 8.2 Å, c = 15.4 Å |

| Volume | 822.7 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.44 g/cm³ |

| Absolute Configuration | Confirmed as (R) |

This table contains plausible crystallographic data for a molecule of this type and is for illustrative purposes only.

Future Directions in 4 Nitro 5 Indanamine Chemical Research

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly prioritizing sustainable practices. The synthesis of 4-Nitro-5-indanamine, like many organic compounds, can potentially benefit from the principles of green chemistry. Future research could focus on developing synthetic routes that minimize or eliminate the use of hazardous substances, reduce waste generation, and improve energy efficiency.

Potential green chemistry approaches for the synthesis of this compound could include:

Solvent replacement: Exploring the use of environmentally benign solvents such as water, supercritical fluids, or bio-based solvents in place of traditional volatile organic compounds.

Atom economy: Designing synthetic steps with higher atom economy, where a larger proportion of the reactant atoms are incorporated into the final product, thereby reducing waste.

Catalysis: Implementing catalytic methods that allow reactions to proceed under milder conditions and with greater selectivity, reducing the need for stoichiometric reagents.

Continuous flow chemistry: Investigating continuous flow processes as an alternative to batch synthesis, potentially offering improved control, safety, and energy efficiency.

Developing greener synthetic routes for this compound would align with global efforts towards sustainable chemical manufacturing and could lead to more cost-effective and environmentally responsible production methods.

Exploration of Novel Reaction Pathways and Catalytic Transformations

Exploring novel reaction pathways and leveraging advanced catalytic transformations represent significant future directions for research involving this compound. Given its structure, featuring both a nitro group and an amine attached to an indane core, this compound presents opportunities for diverse chemical transformations.

Future research could investigate:

Selective functionalization: Developing catalytic systems that allow for the selective modification of the indane ring, the nitro group, or the amine function, enabling the synthesis of novel derivatives with potentially tailored properties.

Cross-coupling reactions: Exploring the use of metal-catalyzed cross-coupling reactions to introduce new substituents onto the aromatic ring or at other positions of the molecule.

Asymmetric catalysis: If enantiomerically pure forms of this compound or its derivatives are desired, asymmetric catalysis could be employed to control stereochemistry during synthesis.

Biocatalysis: Investigating the potential of enzymes or microorganisms to catalyze specific transformations of this compound or to facilitate its synthesis under mild, environmentally friendly conditions.

The exploration of novel reaction methodologies could unlock new synthetic routes to this compound and its analogues, expanding the chemical space accessible for further investigation.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, particularly in compound design and synthetic route planning. These computational tools can analyze vast datasets of chemical reactions and properties to predict optimal synthetic pathways and design novel molecular structures.

Future directions for research involving this compound could include:

De novo design: Utilizing AI algorithms to design novel compounds based on the this compound scaffold with predicted desirable properties.

Retrosynthesis planning: Employing ML-powered retrosynthesis software to identify the most efficient and feasible synthetic routes to this compound from readily available starting materials.

Reaction prediction and optimization: Using AI to predict the outcomes of chemical reactions involving this compound under various conditions and to optimize reaction parameters for improved yield and selectivity.

Property prediction: Applying ML models to predict the physical, chemical, and potentially biological properties of this compound and its potential derivatives based on their molecular structure.

Integrating AI and ML into the research workflow for this compound could significantly accelerate the discovery and development process, leading to more efficient synthesis and the identification of novel related compounds.

Investigation of Emerging Analytical Techniques for Enhanced Characterization

Precise and comprehensive characterization is crucial for understanding the properties and purity of chemical compounds. Emerging analytical techniques offer enhanced capabilities for the analysis of molecules like this compound.

Future research could leverage these techniques for:

High-resolution mass spectrometry (HRMS): Providing more detailed information about the molecular weight and elemental composition of this compound and its reaction products.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy: Utilizing techniques such as 2D NMR or solid-state NMR to gain deeper insights into the molecular structure, conformation, and purity.

Chromatographic techniques with advanced detectors: Employing techniques like hyphenated chromatography (e.g., GC-MS, LC-MS) with high-sensitivity detectors for the separation, identification, and quantification of this compound in complex mixtures or reaction samples.

X-ray crystallography: Determining the precise three-dimensional structure of crystalline forms of this compound or its derivatives.

Spectroscopic methods (IR, UV-Vis): Utilizing these techniques for structural confirmation and studying the electronic properties of the compound.

The application of these emerging analytical techniques would provide a more thorough understanding of this compound, aiding in reaction monitoring, purity assessment, and structural elucidation of novel derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Nitro-5-indanamine in laboratory settings?

- Methodological Answer : Focus on reaction conditions (e.g., nitro-group introduction via nitration of indanamine derivatives under controlled temperatures and acidic/basic media). Monitor intermediates using thin-layer chromatography (TLC) or HPLC to track reaction progress. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel can improve yield and purity. Structural confirmation requires H/C NMR and FT-IR to verify nitro-group positioning and amine functionality .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., nitro-group at position 4, amine at position 5).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- FT-IR : Identify characteristic nitro (N=O stretch at ~1520–1350 cm) and amine (N-H stretch at ~3300–3500 cm) vibrations.

Cross-validate results with computational simulations (e.g., DFT calculations) for electronic structure insights .

Advanced Research Questions

Q. How can researchers mitigate the risk of nitrosamine impurity formation during this compound synthesis?

- Methodological Answer :

- Risk assessment : Evaluate secondary amine precursors (e.g., indanamine derivatives) and nitrosating agents (e.g., nitrous acid, NO) in the reaction pathway. Use the EMA’s nitrosamine risk assessment framework to identify critical process parameters .

- Analytical controls : Employ LC-MS/MS with a limit of detection (LOD) ≤ 30 ppb for nitrosamines (e.g., NDMA, NDEA). Validate methods using reference standards and orthogonal techniques (e.g., GC-MS) to avoid false positives from matrix interference .

- Process modifications : Introduce scavengers (e.g., ascorbic acid) to inhibit nitrosation or adjust pH to destabilize nitrosating agents .

Q. What strategies resolve contradictions in spectral data when characterizing this compound derivatives?

- Methodological Answer :

- Hypothesis-driven analysis : If NMR signals suggest unexpected substituents, re-examine synthetic pathways for side reactions (e.g., over-nitration, isomerization).

- Advanced spectroscopy : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping peaks. For ambiguous MS fragments, apply tandem MS (MS/MS) or ion mobility spectrometry to differentiate isobaric species.

- Collaborative validation : Cross-check data with independent labs or computational models (e.g., molecular docking for steric effects) .

Q. How can computational methods enhance the design of this compound-based bioactive compounds?

- Methodological Answer :

- Molecular modeling : Use DFT to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Docking studies : Screen derivatives against target proteins (e.g., enzymes, receptors) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition).

- QSAR analysis : Corrogate structural features (e.g., nitro-group orientation, steric bulk) with bioactivity data to guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.